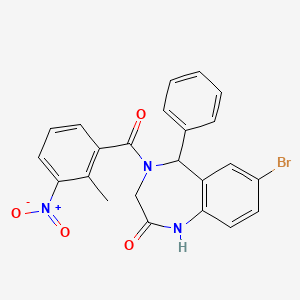

7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

Beschreibung

Eigenschaften

IUPAC Name |

7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18BrN3O4/c1-14-17(8-5-9-20(14)27(30)31)23(29)26-13-21(28)25-19-11-10-16(24)12-18(19)22(26)15-6-3-2-4-7-15/h2-12,22H,13H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYUKMGDEPAIDNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2CC(=O)NC3=C(C2C4=CC=CC=C4)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of “7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one” typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or methyl groups.

Reduction: The nitro group can be reduced to an amine group under suitable conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the bromo group could introduce a variety of functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, derivatives of benzodiazepines are often studied for their interactions with neurotransmitter receptors. This compound may be investigated for its potential effects on the central nervous system.

Medicine

While specific medical applications of this compound are not well-documented, benzodiazepine derivatives are commonly used in the treatment of anxiety, insomnia, and seizures. This compound may have potential therapeutic uses in these areas.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other bioactive molecules.

Wirkmechanismus

The mechanism of action of benzodiazepines typically involves binding to the gamma-aminobutyric acid (GABA) receptor in the brain. This enhances the effect of the neurotransmitter GABA, leading to increased inhibitory effects and resulting in sedative and anxiolytic properties. The specific substituents on this compound may influence its binding affinity and efficacy at the GABA receptor.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Diazepam: A well-known benzodiazepine used for its anxiolytic and muscle relaxant effects.

Lorazepam: Another benzodiazepine with potent sedative properties.

Clonazepam: Used primarily for its anticonvulsant effects.

Uniqueness

“7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one” is unique due to its specific substituents, which may confer distinct chemical and biological properties compared to other benzodiazepines. The presence of the bromo, nitro, and methyl groups can influence its reactivity and interactions with biological targets.

Biologische Aktivität

7-bromo-4-(2-methyl-3-nitrobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a complex organic compound belonging to the benzodiazepine class. This compound exhibits various biological activities that make it a subject of interest in pharmacological research. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on available literature.

The molecular formula of this compound is C22H16BrN3O4, with a molecular weight of approximately 466.291 g/mol. The compound features a bromine atom and a nitro group that may contribute to its biological activity.

Benzodiazepines typically exert their effects by modulating the GABA_A receptor. This receptor is crucial in mediating inhibitory neurotransmission in the central nervous system (CNS). The presence of the nitro group in this compound could enhance its affinity for the GABA_A receptor, potentially leading to increased anxiolytic and sedative effects.

Pharmacological Effects

Research indicates that compounds structurally similar to this compound exhibit a range of pharmacological activities:

- Anxiolytic Activity : Studies have shown that benzodiazepines can reduce anxiety levels in animal models by enhancing GABAergic transmission.

- Sedative Effects : Compounds within this class are known for their sedative properties, making them useful in treating insomnia.

- Anticonvulsant Properties : Benzodiazepines are frequently used in clinical settings to manage seizure disorders.

Study on Anxiolytic Effects

A study published in MDPI examined various benzodiazepine derivatives and their anxiolytic effects using animal models. The study found that modifications at specific positions on the benzodiazepine ring significantly influenced the efficacy and potency of these compounds .

Sedative Properties Investigation

Research highlighted in PubChem explored the sedative effects of benzodiazepines through behavioral assays in rodents. It was observed that compounds with a similar structure to 7-bromo derivatives exhibited significant sedation when administered at specific dosages .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C22H16BrN3O4 |

| Molecular Weight | 466.291 g/mol |

| IUPAC Name | This compound |

| Purity | ≥95% |

Q & A

Q. What chiral separation techniques achieve enantiomer resolution, and how do their activities differ?

- Methodological Answer :

- Chiral HPLC (Chiralpak AD-H) : Resolve enantiomers using hexane:isopropanol (90:10) with 0.1% diethylamine.

- Enantioselective assays : Test isolated (-) and (+) forms in electrophysiology (patch-clamp) to compare GABAA potentiation. ’s stereochemical data (e.g., (5R) configurations) suggests enantiomer-specific activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.